molecular formula C10H21NO2 B14436359 Ethyl 2-(hexylamino)acetate CAS No. 76991-23-6

Ethyl 2-(hexylamino)acetate

Cat. No.: B14436359
CAS No.: 76991-23-6
M. Wt: 187.28 g/mol
InChI Key: OGOFOTIZNUOLIK-UHFFFAOYSA-N
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Description

Ethyl 2-(hexylamino)acetate is an organic compound featuring an ester group and a hexylamine substituent at the alpha position of the acetate backbone. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol. This compound is synthesized via alkylation reactions, such as the reaction of ethyl bromoacetate with hexylamine, achieving high yields (e.g., 90% under optimized conditions) .

Properties

CAS No.

76991-23-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 2-(hexylamino)acetate

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-11-9-10(12)13-4-2/h11H,3-9H2,1-2H3

InChI Key

OGOFOTIZNUOLIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hexylamino)acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of ethyl chloroacetate with hexylamine under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hexylamino)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.

    Aminolysis: Reaction with amines to form amides.

    Transesterification: Reaction with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Aminolysis: Primary or secondary amines under mild heating.

    Transesterification: Acid catalysts such as sulfuric acid.

Major Products Formed

    Hydrolysis: Hexylamine and ethyl acetate.

    Reduction: Hexylaminoethanol.

    Aminolysis: Hexylaminoacetamide.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(hexylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(hexylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. The hexylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Ethyl 2-(hexylamino)acetate, differing primarily in substituents or backbone modifications:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Physical State Primary Applications References
This compound C₁₀H₂₁NO₂ Ester, primary amine (hexyl) 90% Neat oil Medicinal chemistry intermediates
Ethyl(cis/trans)-3-(hexylamino)but-2-enoate C₁₂H₂₁NO₂ Ester, vinylogous urethane 97% Liquid Vitrimer matrix materials
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, ketone, phenyl N/A Neat oil Amphetamine precursor synthesis
Ethyl 2-amino-2-cyanoacetate C₅H₈N₂O₂ Ester, amine, cyano N/A Solid Peptide synthesis
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ Ester, tertiary amine (diethyl), phenyl N/A Liquid Pharmaceutical intermediates

Notes:

  • Ethyl(cis/trans)-3-(hexylamino)but-2-enoate () features a conjugated enamine system, enhancing thermal stability for applications in vitrimers (self-healing polymers). Its synthesis from ethyl acetoacetate and hexylamine proceeds efficiently (97% yield) due to favorable imine formation .
  • Ethyl 2-phenylacetoacetate () lacks an amino group but includes a phenyl and ketone moiety, making it a versatile precursor in illicit drug synthesis .
  • Ethyl 2-amino-2-cyanoacetate () exhibits polar functional groups (amine and cyano), influencing its reactivity in peptide coupling reactions .

Physicochemical Properties

  • Solubility: this compound and its analogs exhibit varying solubility based on polarity. The hexyl chain in this compound enhances lipophilicity, whereas the cyano group in Ethyl 2-amino-2-cyanoacetate increases polarity .
  • Stability : Ethyl 2-phenylacetoacetate is sensitive to ketone oxidation, requiring low-temperature storage . In contrast, vinylogous urethanes () demonstrate thermal stability up to 150°C, suitable for polymer applications .

Key Research Findings

High-Yield Synthesis: this compound and its vinylogous urethane analogs () achieve yields >90%, underscoring efficient amine-ester coupling strategies .

Spectroscopic Differentiation: ¹H NMR reliably distinguishes analogs. For example, this compound’s NH proton resonates downfield (δ ~3.5–4.0 ppm), while vinylogous urethanes show distinct NH peaks at δ 8.50 .

Divergent Reactivity: The hexylamino group in this compound facilitates further alkylation, whereas the cyano group in Ethyl 2-amino-2-cyanoacetate enables nucleophilic additions .

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